molecular formula C17H17BrN2O3 B6069993 phenyl N-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]carbamate

phenyl N-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]carbamate

Cat. No.: B6069993
M. Wt: 377.2 g/mol
InChI Key: FGTWXHRZTAOJCD-UHFFFAOYSA-N
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Description

Phenyl N-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]carbamate is a synthetic organic compound characterized by the presence of a phenyl group, a brominated aniline derivative, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]carbamate typically involves the following steps:

    Bromination of 4,5-dimethylaniline: The starting material, 4,5-dimethylaniline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

    Formation of the Carbamate: The brominated aniline derivative is then reacted with phenyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate linkage, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its reactivity and properties.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of phenol and the corresponding amine derivative.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: Phenol and the corresponding amine derivative.

Scientific Research Applications

Phenyl N-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in biochemical assays to study enzyme inhibition or protein interactions.

    Industrial Applications: The compound may find use in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of phenyl N-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The brominated aniline moiety can interact with target proteins, while the carbamate linkage provides stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]carbamate
  • 2-Bromo-4,5-dimethylphenyl N-(2-(trifluoromethyl)phenyl)carbamate
  • 2-Bromo-4,5-dimethylphenyl N-(4-fluorophenyl)carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and carbamate moieties allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

phenyl N-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-8-14(18)15(9-12(11)2)20-16(21)10-19-17(22)23-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTWXHRZTAOJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CNC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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